
5-Bromo-2-nitroaniline
Übersicht
Beschreibung
5-Bromo-2-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-nitroaniline is1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
5-Bromo-2-nitroaniline may undergo reactions typical of aromatic amines and nitro compounds. For instance, it might participate in palladium-catalyzed aryl amination reactions to produce benzimidazoles .Physical And Chemical Properties Analysis
5-Bromo-2-nitroaniline is a pale-yellow to yellow-brown solid . The compound’s melting point is between 137°C and 142°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
5-Bromo-2-nitroaniline is often used as a starting material in the synthesis of other chemical compounds. For example, it can be used to produce 5-Bromo-4-methyl-2-nitroaniline .
Intramolecular Aryl Amination
This compound can participate in intramolecular palladium-catalysed aryl amination reactions to produce benzimidazoles .
Biological Evaluation
5-Bromo-2-nitroaniline and its derivatives can be synthesized and biologically evaluated. For instance, A-ring biaryl-carbamate analogues of rhazinilam have been synthesized for biological evaluation .
Chemical Research
In the field of chemical research, 5-Bromo-2-nitroaniline is used for studying various chemical reactions and processes. For example, it can be used to study the formation and rearrangement of ipso intermediates in aromatic free-radical chlorination reactions .
Wirkmechanismus
Mode of Action
For instance, a palladium-catalyzed aryl amination reaction can produce benzimidazoles . This suggests that 5-Bromo-2-nitroaniline might interact with its targets through similar mechanisms, leading to the formation of complex structures.
Pharmacokinetics
Some pharmacokinetic properties have been reported . The compound has high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound has a lipophilicity (Log Po/w) of 1.42 (iLOGP), 1.9 (XLOGP3), 1.95 (WLOGP), 1.05 (MLOGP), and -0.33 (SILICOS-IT), with a consensus Log Po/w of 1.2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-nitroaniline. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by exposure to moisture, heat, light, and air.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFLIVHJLREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415669 | |
| Record name | 5-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitroaniline | |
CAS RN |
5228-61-5 | |
| Record name | 5-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


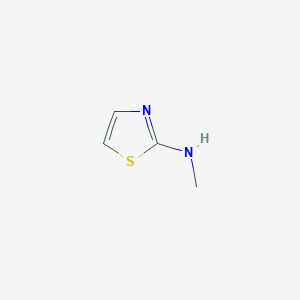
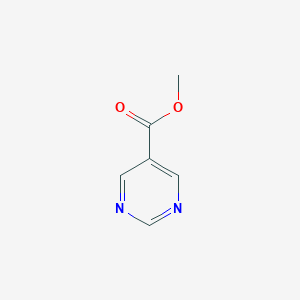
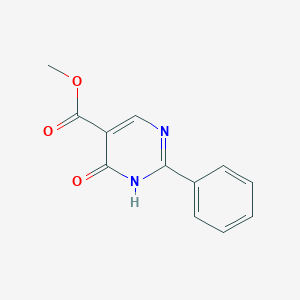
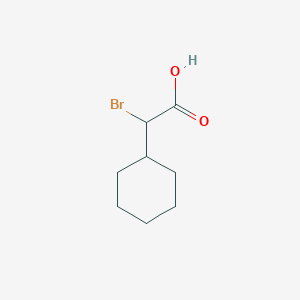
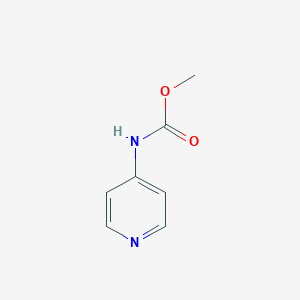
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
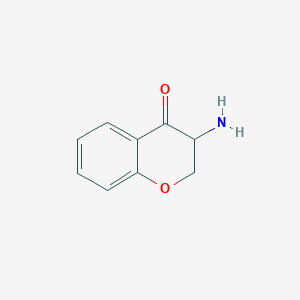
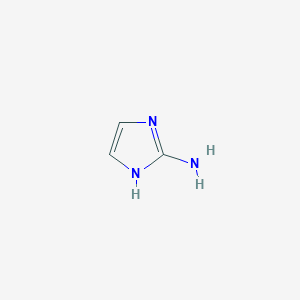
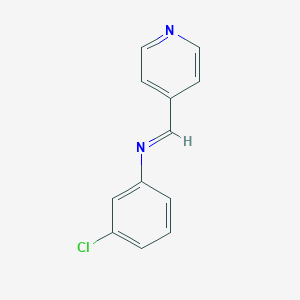
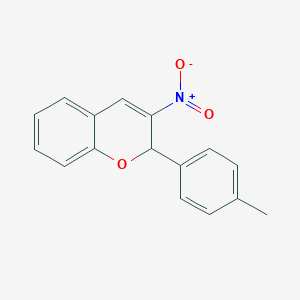


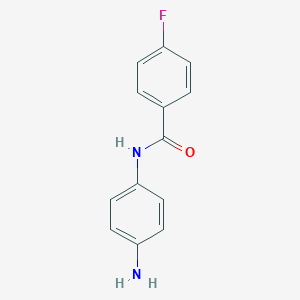
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)